molecular formula C27H52O9 B3257982 [3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] 12-hydroxyoctadec-9-enoate CAS No. 29894-35-7

[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] 12-hydroxyoctadec-9-enoate

Cat. No.: B3257982
CAS No.: 29894-35-7
M. Wt: 520.7 g/mol
InChI Key: HUXYPHWJPJYMBC-UHFFFAOYSA-N
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Description

This compound, commonly known as polyglycerol polyricinoleate (PGPR), is a nonionic emulsifier widely used in food and pharmaceutical industries. Its structure comprises a polyglycerol backbone esterified with ricinoleic acid (12-hydroxyoctadec-9-enoate), derived from castor oil . Key properties include:

  • Chemical formula: C27H52O9
  • Molecular weight: 520.7 g/mol
  • CAS No.: 29894-35-7 PGPR’s hydroxyl-rich polyol chain enhances hydrophilicity, while the ricinoleate moiety provides lipophilicity, making it effective in stabilizing water-in-oil emulsions (e.g., chocolate, margarine) .

Properties

IUPAC Name

[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] 12-hydroxyoctadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H52O9/c1-2-3-4-11-14-23(29)15-12-9-7-5-6-8-10-13-16-27(33)36-22-26(32)21-35-20-25(31)19-34-18-24(30)17-28/h9,12,23-26,28-32H,2-8,10-11,13-22H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXYPHWJPJYMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCC(COCC(COCC(CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H52O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29894-35-7
Record name 9-Octadecenoic acid, 12-hydroxy-, (9Z,12R)-, polymer with 1,2,3-propanetriol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] 12-hydroxyoctadec-9-enoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to esterification and hydroxylation reactions under controlled conditions. Common reagents used in these reactions include alcohols, acids, and catalysts to facilitate the formation of ester bonds and hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where the intermediate compounds are reacted in the presence of catalysts to achieve high yields. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] 12-hydroxyoctadec-9-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester linkage can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acid chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various esters, alcohols, and carbonyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

The compound's structure allows it to function as an emulsifier and stabilizer in pharmaceutical formulations. Its ability to solubilize hydrophobic drugs enhances bioavailability and improves drug delivery systems.

Case Study : Research has shown that polyol fatty acid esters can be utilized in the formulation of lipid-based drug delivery systems, where they help maintain the stability of the active pharmaceutical ingredients (APIs) during storage and application.

Food Science

In food technology, this compound serves as a food additive that acts as an emulsifier and stabilizer in various food products. It helps improve texture and extend shelf life by preventing separation of ingredients.

Data Table: Food Applications of Polyol Fatty Acid Esters

Application TypeFunctionExample Products
EmulsifierStabilizes oil-in-water emulsionsSalad dressings, sauces
Texture ModifierEnhances mouthfeelDairy products, baked goods
Shelf-life ExtenderPrevents ingredient separationProcessed foods

Cosmetic and Personal Care Products

Due to its moisturizing properties, this compound is used in cosmetic formulations as a skin conditioning agent. It provides emollience and enhances the spreadability of creams and lotions.

Case Study : A study demonstrated that formulations containing polyol fatty acid esters showed improved skin hydration compared to those without these emulsifiers.

Materials Science

In materials science, the compound is explored for its potential use in biodegradable polymers. Its incorporation into polymer matrices can enhance mechanical properties while maintaining biodegradability.

Research Insight : Recent studies indicate that blending this ester with polylactic acid (PLA) results in materials with improved flexibility and thermal stability, making them suitable for various applications including packaging.

Mechanism of Action

The mechanism by which [3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] 12-hydroxyoctadec-9-enoate exerts its effects involves interactions with molecular targets through its hydroxyl and ester groups. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it effective in diverse applications.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

2,3-Bis[[(Z)-12-Hydroxyoctadec-9-enoyl]oxy]propyl (Z)-12-Hydroxyoctadec-9-enoate

  • Structure: A triester of glycerol with three ricinoleic acid units.
  • Molecular weight: ~933 g/mol (estimated from ricinoleic acid content).
  • Applications : Used in castor oil derivatives for cosmetics and industrial lubricants.
  • Key difference : Lacks the polyglycerol backbone of PGPR, resulting in lower emulsification efficiency in complex matrices like chocolate .

Reaction Mass of 2-Hydroxyethyl and 2,3-Dihydroxypropyl 12-Hydroxyoctadec-9-enoate (CAS 947-976-2)

  • Structure: Mixture of ricinoleic acid esters with ethylene glycol and propylene glycol backbones.
  • Molecular weight : ~400–450 g/mol (smaller polyol chains).
  • Applications : Intermediate in surfactant synthesis.
  • Key difference : Shorter polyol chains reduce water-binding capacity compared to PGPR, limiting use in high-fat systems .

Dehydrated Castor Oil (CAS 8001-79-4)

  • Structure: Ricinoleic acid derivatives with conjugated double bonds via dehydration.
  • Properties : Higher viscosity and oxidative stability vs. PGPR.
  • Applications : Paints, varnishes, and bio-based polymers.
  • Key difference : Lack of hydroxyl groups reduces emulsifying utility but enhances thermal stability .

Data Table: Comparative Analysis

Parameter PGPR 2,3-Bis-Ricinoleoyl Glycerol 947-976-2 Reaction Mass Dehydrated Castor Oil
Molecular Weight (g/mol) 520.7 ~933 400–450 ~930 (average)
Hydroxyl Groups 4–6 (polyglycerol backbone) 3 (glycerol) 2–3 0 (dehydrated)
Emulsification Efficiency High (water-in-oil) Moderate Low None
Thermal Stability Moderate (decomposes >200°C) Low Moderate High (>250°C)
Primary Use Food emulsifier Cosmetics Surfactant precursor Industrial coatings

Research Findings and Functional Insights

PGPR vs. Lecithin : PGPR outperforms lecithin in reducing chocolate viscosity by 30–40% due to its branched polyol structure, which disrupts fat crystal networks .

Synergy with Other Emulsifiers: Blending PGPR with monoacylglycerols (e.g., E 471) improves emulsion stability in low-fat spreads, as noted in patent EP 4 374 877 A2 .

Safety Profile : PGPR is GRAS (FDA) at ≤5 mg/kg in food, whereas dehydrated castor oil derivatives may release toxic compounds (e.g., ricin) if improperly processed .

Biological Activity

The compound [3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] 12-hydroxyoctadec-9-enoate, also known as octadecanoic acid monoester, is a complex ester with potential biological activities. Its unique structure, characterized by multiple hydroxyl groups and a long aliphatic chain, suggests various interactions with biological systems. This article explores its biological activity, including antioxidant properties, effects on cell proliferation, and potential therapeutic applications.

  • Molecular Formula : C27H54O8
  • Molecular Weight : 506.7 g/mol
  • CAS Number : 27321-72-8
  • Purity : Typically >95% .

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, hydroxytyrosol and its derivatives have shown potent antioxidant effects in various studies. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to numerous diseases .

Antiproliferative Effects

In vitro studies have demonstrated that compounds like octadecanoic acid esters can inhibit the proliferation of cancer cell lines. For example, derivatives of hydroxytyrosol have been tested against human colorectal adenocarcinoma cells, showing promising results in reducing cell viability . The specific mechanism of action for this compound remains to be fully elucidated but may involve modulation of signaling pathways related to cell growth and apoptosis.

Anti-inflammatory Activity

Esters derived from fatty acids are known for their anti-inflammatory properties. Studies suggest that octadecanoic acid derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation . This makes them potential candidates for therapeutic applications in inflammatory diseases.

Case Studies

StudyFindings
Study on Hydroxytyrosol DerivativesDemonstrated significant antioxidant and antiproliferative activities against cancer cell lines .
Anti-inflammatory Activity of Fatty Acid EstersShowed inhibition of pro-inflammatory markers in vitro .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with cell membranes due to its lipophilic nature, potentially influencing membrane fluidity and receptor activity.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing [3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] 12-hydroxyoctadec-9-enoate, and how can purity be ensured during synthesis?

  • Methodological Answer : Synthesis typically involves multi-step esterification using protected hydroxyl groups to avoid side reactions. Key steps include:

  • Step 1 : Selective protection of hydroxyl groups in glycerol derivatives (e.g., using tert-butyldimethylsilyl chloride).
  • Step 2 : Coupling with 12-hydroxyoctadec-9-enoic acid via Steglich esterification (DCC/DMAP catalysis).
  • Purification : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile with 0.1% formic acid) to isolate intermediates and final product .
  • Purity Validation : Confirm via ¹H/¹³C NMR (Bruker Avance III 600 MHz) and high-resolution mass spectrometry (HRMS, Q-TOF). Monitor residual solvents by GC-MS .

Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Prepare buffers (pH 2–10) and incubate the compound at 37°C for 72 hours. Analyze degradation products via UPLC-PDA-MS (Waters Acquity).
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify melting points and thermal decomposition thresholds. Pair with TGA (thermogravimetric analysis) to assess mass loss profiles .
  • Key Metrics : Quantify hydrolytic degradation of ester bonds using kinetic modeling (first-order decay constants) .

Q. What analytical techniques are critical for confirming the stereochemical integrity of the compound’s hydroxyl and unsaturated groups?

  • Methodological Answer :

  • Stereochemistry : Use chiral HPLC (Chiralpak IA column) with polarimetric detection. Compare retention times with synthetic standards.
  • Double-Bond Geometry : Analyze via ¹H NMR coupling constants (J = 10–12 Hz for trans; J = 15–17 Hz for cis) and NOESY experiments to confirm spatial proximity of substituents .
  • Hydroxyl Group Confirmation : Employ 2D HSQC and HMBC NMR to resolve overlapping signals in polyhydroxy structures .

Advanced Research Questions

Q. How can researchers optimize the compound’s synthesis yield while minimizing diastereomer formation?

  • Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors:

  • Factors : Reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., DMAP concentration).
  • Response Surface Methodology (RSM) : Use a central composite design to model interactions between variables. Prioritize low-polarity solvents (e.g., toluene) to reduce racemization .
  • In-Line Monitoring : Implement FTIR spectroscopy to track esterification progress in real time (e.g., disappearance of -OH stretches at 3400–3500 cm⁻¹) .

Q. What strategies resolve contradictions in bioactivity data (e.g., conflicting IC₅₀ values) across different assay systems?

  • Methodological Answer :

  • Assay Standardization : Use a reference compound (e.g., quercetin for antioxidant assays) to normalize inter-lab variability.
  • Membrane Permeability Adjustments : Account for differences in cell membrane composition by incorporating lipid bilayer models (e.g., PAMPA assay) to quantify passive diffusion .
  • Data Reconciliation : Apply multivariate analysis (PCA or PLS) to identify confounding variables (e.g., serum concentration in cell culture media) .

Q. How can computational modeling predict the compound’s interaction with lipid bilayers or enzymatic targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate the compound’s insertion into a DPPC lipid bilayer using GROMACS. Analyze hydrogen bonding with polar headgroups and hydrophobic tail alignment .
  • Docking Studies : Use AutoDock Vina to model binding to lipoxygenase (LOX) or cyclooxygenase (COX) active sites. Validate with free-energy perturbation (FEP) calculations .
  • ADMET Prediction : Employ SwissADME or pkCSM to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Q. What experimental frameworks are suitable for investigating the compound’s role in modulating oxidative stress pathways?

  • Methodological Answer :

  • In Vitro : Measure ROS scavenging in H₂O₂-treated HepG2 cells using DCFH-DA fluorescence. Include NAC as a positive control.
  • In Vivo : Use a zebrafish model (Danio rerio) to assess antioxidant effects via transgenic lines (e.g., Tg(actb1:GFP) for inflammatory response imaging).
  • Omics Integration : Perform RNA-seq on treated vs. untreated models to identify differentially expressed genes (e.g., Nrf2, HO-1) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] 12-hydroxyoctadec-9-enoate
Reactant of Route 2
[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] 12-hydroxyoctadec-9-enoate

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